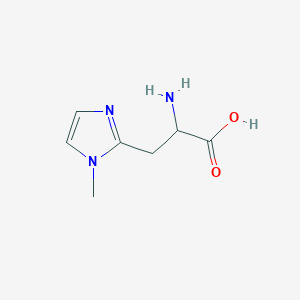
2-Amino-3-(1-methylimidazol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(1-methylimidazol-2-yl)propanoic acid, commonly known as Aze, is a non-proteinogenic amino acid that is found in various natural sources such as mushrooms, seaweed, and certain marine invertebrates. Aze has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of Aze is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Aze has been shown to inhibit the activity of alanine transaminase, which is involved in the synthesis of alanine. Aze has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. In addition, Aze has been shown to inhibit the activity of nuclear factor-kappa B, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
Aze has been shown to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. Aze has also been shown to induce apoptosis, which is a programmed cell death process. In addition, Aze has been shown to inhibit the proliferation of cancer cells and the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Aze has several advantages for lab experiments, including its availability, stability, and low toxicity. Aze is readily available from natural sources or can be synthesized using various methods. Aze is also stable under various conditions and has low toxicity, making it suitable for in vitro and in vivo experiments. However, Aze has some limitations, including its solubility and specificity. Aze is relatively insoluble in water, which can limit its use in certain experiments. Aze also has limited specificity, which can lead to off-target effects.
Orientations Futures
There are several future directions for the study of Aze. One direction is to investigate the molecular mechanism of Aze's biological activities. Another direction is to explore the potential of Aze as a therapeutic agent for various diseases, including cancer and viral infections. Furthermore, the development of new methods for the synthesis of Aze and its derivatives can expand its potential applications. Finally, the investigation of the ecological role of Aze in natural sources can provide insights into its biological functions.
Méthodes De Synthèse
Aze can be synthesized by several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis involves the reaction of 2-methylimidazole with 2-bromo-3-chloro-propanoic acid, followed by reduction with sodium borohydride. The enzymatic synthesis involves the use of enzymes such as alanine racemase and imidazole glycerol phosphate synthase. The microbial synthesis involves the use of microorganisms such as Pseudomonas sp. and Bacillus sp.
Applications De Recherche Scientifique
Aze has been extensively studied for its various biological activities. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Aze has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, Aze has antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
2-amino-3-(1-methylimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-2-9-6(10)4-5(8)7(11)12/h2-3,5H,4,8H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAKSUMDGSVKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

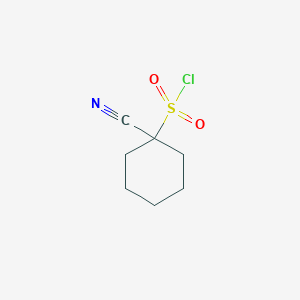
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2946799.png)
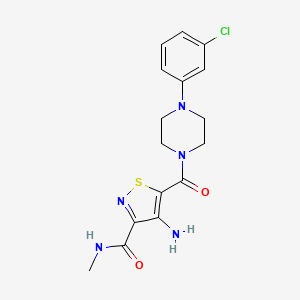

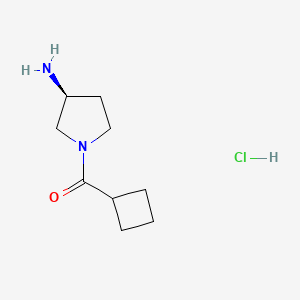
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2946805.png)
![2-cyclopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2946806.png)
![N-(3,5-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2946807.png)
![5-{(E)-3-[4-({[amino(imino)methyl]amino}sulfonyl)anilino]-2-propenoyl}-2-(4-chlorophenyl)-1,3-thiazole](/img/structure/B2946808.png)
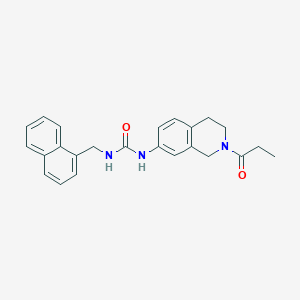
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2946811.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2946812.png)

![2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2946816.png)